molecular formula C4H6N2 B587968 4-Methylimidazole-d3 CAS No. 1219805-95-4

4-Methylimidazole-d3

Cat. No.: B587968
CAS No.: 1219805-95-4
M. Wt: 85.124
InChI Key: XLSZMDLNRCVEIJ-FIBGUPNXSA-N
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Description

4-Methylimidazole-d3 is a deuterated form of 4-Methylimidazole, where three hydrogen atoms are replaced by deuterium. This compound belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. The deuterated form is often used in scientific research to study reaction mechanisms and metabolic pathways due to its isotopic labeling.

Scientific Research Applications

4-Methylimidazole-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in studying reaction mechanisms and kinetics.

    Biology: It helps in understanding metabolic pathways and enzyme interactions.

    Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.

Future Directions

The future directions of 4-MeI-d3 research could involve further studies on its potential carcinogenicity, its presence in various food and beverage items, and the development of more efficient methods for its detection. As of now, there is no reason to believe that there are any immediate or short-term health risks presented by 4-MeI at the levels expected in food from the use of caramel coloring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylimidazole-d3 can be synthesized using the Debus-Radziszewski imidazole synthesis. This method involves the reaction of methylglyoxal with ammonia and formaldehyde. Another method involves the reaction of hydroxyacetone with formamide in the presence of ammonia .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial in the synthesis to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: 4-Methylimidazole-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it back to simpler imidazole compounds.

    Substitution: It can undergo substitution reactions where the methyl group or other positions on the imidazole ring are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a wide range of functionalized imidazoles.

Mechanism of Action

The mechanism of action of 4-Methylimidazole-d3 involves its interaction with various molecular targets. It can inhibit enzymes like carbonic anhydrase by binding to their active sites . This inhibition affects the enzyme’s activity, leading to changes in metabolic pathways and physiological processes.

Comparison with Similar Compounds

    4-Methylimidazole: The non-deuterated form, which has similar chemical properties but lacks isotopic labeling.

    5-Methylimidazole: A structural isomer with the methyl group at position 5 instead of 4.

    2-Methylimidazole: Another isomer with the methyl group at position 2.

Uniqueness: 4-Methylimidazole-d3 is unique due to its isotopic labeling, which makes it valuable in research applications where tracking and studying specific pathways and reactions are essential. The presence of deuterium atoms provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise and detailed analysis.

Properties

IUPAC Name

5-(trideuteriomethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZMDLNRCVEIJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-95-4
Record name 4(5)-(Methyl-d3)imidazole; 5-(Methyl-d3)-1H-imidazole
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